

# Discovery and development of CB-13 (CRA13)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **CB 13**

Cat. No.: **B1668659**

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Development of CB-13 (CRA13)

## Introduction

CB-13, also known as CRA13 and SAB-378, is a potent, orally bioavailable synthetic cannabinoid receptor agonist.<sup>[1][2]</sup> It was developed with the therapeutic goal of providing analgesia by acting on peripheral cannabinoid receptors while minimizing or avoiding the centrally mediated psychoactive side effects associated with traditional cannabinoid therapies.<sup>[3][4]</sup> This is achieved through a chemical structure designed for poor penetration of the blood-brain barrier.<sup>[1]</sup> CB-13 is a dual agonist, demonstrating high affinity and functional activity at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).<sup>[5]</sup> Its development represents a significant effort in the field of peripherally restricted analgesics, aiming to separate the therapeutic benefits of cannabinoid receptor activation from the central nervous system (CNS) effects that often limit their clinical use.<sup>[6][7]</sup>

## Discovery and Rationale for Peripheral Restriction

The therapeutic potential of activating the endocannabinoid system, particularly for pain and inflammation, is well-established.<sup>[4]</sup> However, the clinical utility of direct CB1 receptor agonists is hampered by their psychoactive effects, which are mediated by CB1 receptors within the CNS.<sup>[3][8]</sup> The development of CB-13 was driven by the hypothesis that selectively activating peripheral cannabinoid receptors could produce significant analgesia without these undesirable CNS side effects.<sup>[3][4]</sup>

The strategy centered on designing a potent CB1/CB2 agonist with physicochemical properties that limit its ability to cross the blood-brain barrier.<sup>[1]</sup> Developed by researchers at Novartis

Pharma, CB-13, with the chemical name Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, emerged as a lead candidate from these efforts.[\[1\]](#)[\[2\]](#)[\[9\]](#) Preclinical studies confirmed that at therapeutic doses, CB-13 produces robust anti-hyperalgesic effects in animal models of pain with limited CNS penetration.[\[2\]](#)

## Pharmacological Profile

### Receptor Binding and Functional Activity

CB-13 is characterized as a potent dual agonist of human CB1 and CB2 receptors.[\[5\]](#) In vitro studies have quantified its binding affinity, demonstrating potent interaction with both receptor subtypes.

Table 1: CB-13 Cannabinoid Receptor Binding Affinity

| Receptor  | Parameter        | Value (nM) | Reference           |
|-----------|------------------|------------|---------------------|
| Human CB1 | IC <sub>50</sub> | 15         | <a href="#">[2]</a> |

| Human CB2 | IC<sub>50</sub> | 98 |[\[2\]](#) |

IC<sub>50</sub>: Half maximal inhibitory concentration in radioligand displacement assays.

Functionally, CB-13 acts as a full agonist at both receptors, initiating the canonical G-protein signaling cascade associated with cannabinoid receptor activation.

[Click to download full resolution via product page](#)

### CB-13 Signal Transduction Pathway

## Preclinical Development In Vitro Studies

CB-13 was found to be non-genotoxic in chromosome aberration and reverse mutation assays. [2] Mechanistic studies using cultured mouse dorsal root ganglion (DRG) neurons demonstrated that CB-13 reduces transient receptor potential vanilloid 1 (TRPV1) sensitization

and neuronal hyperexcitability induced by the inflammatory mediator prostaglandin E<sub>2</sub>.<sup>[3][10]</sup> These findings provide a potential cellular mechanism for its analgesic actions at peripheral nerve endings.

## In Vivo Animal Studies

In animal models, CB-13 has shown potent antihyperalgesic properties.<sup>[1]</sup> In a rat model of neuropathic pain, oral administration of CB-13 at 3 mg/kg effectively blocked mechanical hyperalgesia.<sup>[2]</sup> Studies in mice with inflammatory pain induced by Complete Freund's Adjuvant (CFA) found that CB-13 dose-dependently reduced mechanical allodynia and thermal hyperalgesia.<sup>[3][10]</sup> The analgesic effects were shown to be mediated by peripheral CB1 receptors.<sup>[3]</sup>

While effective as an analgesic, repeated dosing with CB-13 led to the development of tolerance to its analgesic effects and signs of CB1 receptor dependence.<sup>[3][10]</sup> Importantly, phenotypes associated with central CB1 receptor activation, such as catalepsy, only occurred at doses approximately 10-fold higher than the effective dose (ED<sub>50</sub>) for analgesia upon acute administration.<sup>[3]</sup> However, repeated administration, even at doses that were initially peripherally selective, led to signs of CNS activity, suggesting that chronic dosing may increase CNS exposure.<sup>[3]</sup>

## Clinical Development: Phase I Human Study

CB-13 advanced to a first-in-human, Phase I clinical trial to evaluate its pharmacokinetics, safety, and tolerability.<sup>[5]</sup>

## Study Design

The study was a randomized, double-blind, placebo-controlled trial involving single ascending oral doses of CB-13 (1 mg to 80 mg) in 69 healthy adult males under fasted conditions. A separate cohort received a 40 mg dose in a fed state (high-fat meal) to assess the effect of food on absorption.<sup>[5]</sup>

## Pharmacokinetics

CB-13 was rapidly absorbed, with the time to reach maximum plasma concentration (T<sub>max</sub>) occurring between 1.5 to 2 hours post-dose in both fed and fasted states.<sup>[5]</sup> The compound

exhibited linear pharmacokinetics across the 1-80 mg dose range.[\[5\]](#) Administration with a high-fat meal resulted in an approximately 2-fold increase in both the maximum plasma concentration ( $C_{max}$ ) and the total drug exposure (AUC).[\[5\]](#)

Table 2: Summary of Single-Dose Pharmacokinetic Parameters of CB-13 in Healthy Males (Fasted)

| Dose (mg) | $C_{max}$ (ng/mL)  | $T_{max}$ (h) | $AUC_{0-t}$ (ng·h/mL) | $t_{1/2}$ (h) |
|-----------|--------------------|---------------|-----------------------|---------------|
| 1         | 7.8                | 1.5 - 2.0     | Data not specified    | 21 - 36       |
| 40        | Data not specified | 1.5 - 2.0     | Data not specified    | 21 - 36       |
| 80        | 467.6              | 1.5 - 2.0     | Data not specified    | 21 - 36       |

Data derived from Gardin et al., 2009.  $C_{max}$  and  $T_{max}$  ranges are reported for the 1-80 mg dose range.  $t_{1/2}$  is reported for fasted groups across all doses.[\[5\]](#)

## Safety and Tolerability

CB-13 was reasonably well-tolerated. The most frequently reported adverse events were dizziness, headache, and nausea, which were predominantly mild to moderate in severity and occurred more often at the higher doses of 40 mg and 80 mg.[\[5\]](#) The incidence of adverse events was dose-dependent. No deaths or serious adverse events were reported during the study.[\[5\]](#)

## Metabolism and Analog Development

Research has also explored the metabolites and analogs of CB-13 to identify compounds with improved therapeutic profiles. Studies on the oxidative metabolites of CRA13 sought to find less lipophilic compounds that might have attenuated CB1 affinity and reduced CNS infiltration.[\[11\]](#) This work identified an alcohol metabolite (8c) and other analogs that showed enhanced CB2 receptor affinity and reduced CB1 affinity relative to the parent compound, suggesting a path toward more selective peripheral agents.[\[11\]](#) Additionally, fluorinated analogs of CRA13

have been synthesized and evaluated for their potential as PET imaging agents to visualize peripheral cannabinoid receptors *in vivo*.[\[12\]](#)

## Experimental Protocols

### Cannabinoid Receptor Binding Assay (General Protocol)

This protocol describes a typical competitive radioligand binding assay used to determine the binding affinity ( $K_i$  or  $IC_{50}$ ) of a test compound like CB-13.

- Preparation of Membranes: Membranes are prepared from cells stably expressing the human cannabinoid receptor of interest (e.g., HEK293-CB1 or CHO-CB2). Cells are harvested, homogenized in a buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes, which are then stored at -80°C.
- Assay Components: The assay is performed in a 96-well plate and includes:
  - Receptor membranes.
  - A radioligand with high affinity for the receptor (e.g., [ $^3$ H]CP55,940).
  - Varying concentrations of the unlabeled test compound (CB-13).
  - A non-specific binding control (a high concentration of a potent unlabeled ligand, like WIN55,212-2).
- Incubation: Components are mixed in an assay buffer (e.g., 50 mM Tris buffer containing 0.1% BSA) and incubated for a set time (e.g., 90 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.
- Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
- Quantification: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.

- Data Analysis: The data are analyzed using non-linear regression (e.g., Prism software). The  $IC_{50}$  value is determined from the resulting competition curve and can be converted to a  $K_i$  value using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

## Workflow for In Vivo Inflammatory Pain Model

## CFA Model of Inflammatory Pain (In Vivo Protocol)

This protocol is based on methods used to evaluate the anti-allodynic effects of CB-13 in mice. [10]

- Animals: Male and female C57BL/6J mice are used. They are housed under standard laboratory conditions with ad libitum access to food and water.
- Induction of Inflammation: A persistent inflammatory state is induced by a unilateral intraplantar (i.pl.) injection of 20  $\mu$ L of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
- Assessment of Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments. Mice are placed on an elevated mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing force are applied to the plantar surface of the inflamed paw. The 50% paw withdrawal threshold is determined using the up-down method.
- Drug Administration: CB-13 is dissolved in a vehicle (e.g., a mixture of ethanol, Emulphor, and saline). Approximately 20-24 hours after CFA injection, baseline mechanical thresholds are measured. Mice are then administered CB-13 (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
- Post-Drug Testing: Mechanical thresholds are re-evaluated at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action.
- Data Analysis: The results are often expressed as the percent maximal possible effect (%MPE). Dose-response curves are generated to calculate the ED<sub>50</sub> value.

## Conclusion and Future Directions

The development of CB-13 (CRA13) represents a targeted and rational approach to creating a cannabinoid-based analgesic that avoids CNS side effects. As a potent, orally bioavailable dual CB1/CB2 agonist, it successfully demonstrated peripherally mediated analgesia in preclinical models and a predictable pharmacokinetic profile with reasonable tolerability in a Phase I human trial.[2][5]

However, the emergence of tolerance and centrally mediated effects with repeated dosing in animal studies highlights a key challenge for this class of compounds.<sup>[3]</sup> It suggests that maintaining strict peripheral restriction during chronic therapy may be difficult, potentially due to gradual accumulation in the CNS or the presence of active metabolites that cross the blood-brain barrier.



[Click to download full resolution via product page](#)

#### Logic of Peripherally Restricted Cannabinoid Agonism

Future research in this area will likely focus on developing second-generation compounds with an even greater degree of peripheral restriction, potentially through the exploration of active metabolites with altered physicochemical properties or by designing biased agonists that selectively engage pathways leading to analgesia without inducing tolerance.<sup>[11][13]</sup> The

journey of CB-13 provides a valuable blueprint and critical lessons for the ongoing development of safer and more effective cannabinoid-based medicines.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CB-13 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripherally Restricted Cannabinoids for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor agonist 13, a novel cannabinoid agonist: first in human pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship development efforts towards peripherally selective analogs of the cannabinoid receptor partial agonist BAY 59-3074 | RTI [rti.org]
- 7. mdpi.com [mdpi.com]
- 8. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Synthesis of oxidative metabolites of CRA13 and their analogs: Identification of CRA13 active metabolites and analogs thereof with selective CB2R affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and development of CB-13 (CRA13)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1668659#discovery-and-development-of-cb-13-cra13>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)